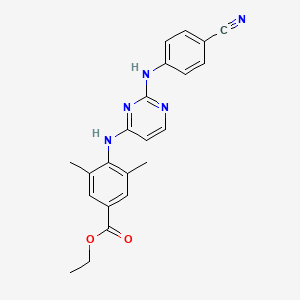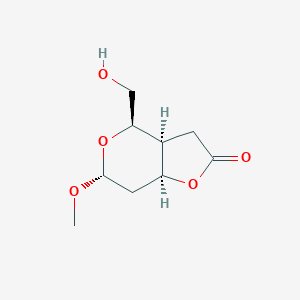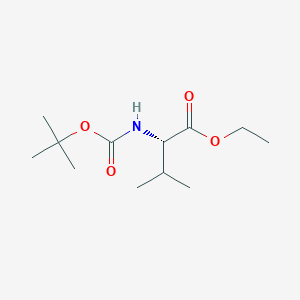
Ethyl (tert-butoxycarbonyl)-L-valinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (tert-butoxycarbonyl)-L-valinate is a compound commonly used in organic synthesis, particularly in the field of peptide chemistry. It is an ester derivative of L-valine, an essential amino acid, and features a tert-butoxycarbonyl (Boc) protecting group. The Boc group is widely used to protect amines during chemical reactions, preventing unwanted side reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (tert-butoxycarbonyl)-L-valinate typically involves the protection of the amino group of L-valine with a Boc group, followed by esterification with ethanol. The reaction conditions often include the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of flow microreactor systems to enhance efficiency, versatility, and sustainability compared to batch processes .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl (tert-butoxycarbonyl)-L-valinate undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid or HCl in methanol.
Ester Hydrolysis: Conversion of the ester group to a carboxylic acid using aqueous base or acid.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid in dichloromethane or HCl in methanol.
Ester Hydrolysis: Sodium hydroxide in water or hydrochloric acid in methanol.
Major Products Formed:
Deprotection: L-valine.
Ester Hydrolysis: L-valine and ethanol.
Applications De Recherche Scientifique
Ethyl (tert-butoxycarbonyl)-L-valinate is used in various scientific research applications, including:
Peptide Synthesis: As a protected amino acid derivative, it is used in the synthesis of peptides and proteins.
Medicinal Chemistry: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Biological Studies: Employed in studies involving amino acid metabolism and protein engineering.
Mécanisme D'action
The primary mechanism of action for Ethyl (tert-butoxycarbonyl)-L-valinate involves the protection of the amino group of L-valine. The Boc group prevents unwanted side reactions during chemical synthesis by temporarily masking the reactivity of the amino group. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions .
Comparaison Avec Des Composés Similaires
- Ethyl (tert-butoxycarbonyl)-L-alaninate
- Ethyl (tert-butoxycarbonyl)-L-leucinate
- Ethyl (tert-butoxycarbonyl)-L-isoleucinate
Comparison: Ethyl (tert-butoxycarbonyl)-L-valinate is unique due to its specific use in the synthesis of peptides containing L-valine. While similar compounds like Ethyl (tert-butoxycarbonyl)-L-alaninate and Ethyl (tert-butoxycarbonyl)-L-leucinate are used for peptides containing alanine and leucine, respectively, this compound is preferred for its role in introducing valine residues into peptides .
Propriétés
Formule moléculaire |
C12H23NO4 |
|---|---|
Poids moléculaire |
245.32 g/mol |
Nom IUPAC |
ethyl (2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C12H23NO4/c1-7-16-10(14)9(8(2)3)13-11(15)17-12(4,5)6/h8-9H,7H2,1-6H3,(H,13,15)/t9-/m0/s1 |
Clé InChI |
JNKNQMOSZQCECU-VIFPVBQESA-N |
SMILES isomérique |
CCOC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C |
SMILES canonique |
CCOC(=O)C(C(C)C)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


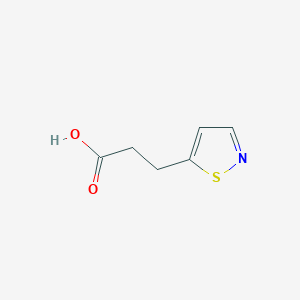
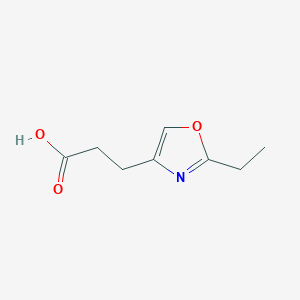

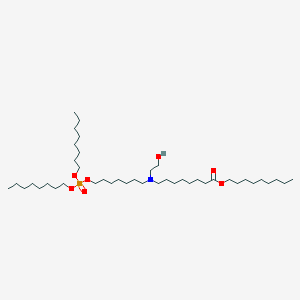
![2-Propyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13348527.png)
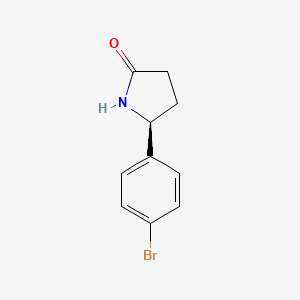

![(8AR,9R,10R,11aS,Z)-10-hydroxy-9-((R)-3-hydroxy-5-phenylpentyl)-4,5,8,8a,9,10,11,11a-octahydrocyclopenta[b]oxecin-2(3H)-one](/img/structure/B13348558.png)
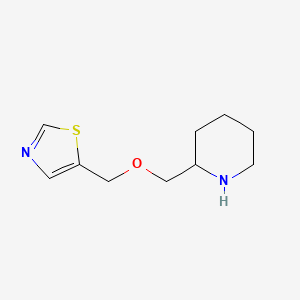
![2-{2-[(1s,2s)-2-{[1-(8-Methylquinolin-2-Yl)piperidine-4-Carbonyl]amino}cyclopentyl]ethyl}benzoic Acid](/img/structure/B13348572.png)
![tert-Butyl [3-(Hydroxymethyl)phenyl] Carbonate](/img/structure/B13348579.png)
